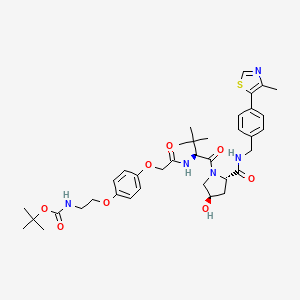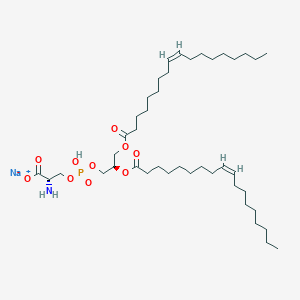
2'-Oxo Ifosfamide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Oxo Ifosfamide-d4 is a stable isotope-labeled derivative of 2’-Oxo Ifosfamide, a chemotherapeutic agent used in the treatment of various types of cancer. It is a prodrug that is converted into the active metabolite, ifosfamide mustard, in the liver and cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Oxo Ifosfamide-d4 involves the incorporation of deuterium atoms into the molecular structure of 2’-Oxo Ifosfamide. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents .
Industrial Production Methods: Industrial production of 2’-Oxo Ifosfamide-d4 follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production methods are designed to be efficient and cost-effective while maintaining high standards of safety and environmental compliance .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Oxo Ifosfamide-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and metabolism in the body .
Common Reagents and Conditions: Common reagents used in the reactions of 2’-Oxo Ifosfamide-d4 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired outcome but typically involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed: The major products formed from the reactions of 2’-Oxo Ifosfamide-d4 include its active metabolite, ifosfamide mustard, and other intermediates that play a role in its therapeutic effects .
Aplicaciones Científicas De Investigación
2’-Oxo Ifosfamide-d4 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods and studies involving isotope effects. In biology and medicine, it is used to study the pharmacokinetics and metabolism of ifosfamide, providing insights into its therapeutic and toxicological properties. In industry, it is used in the development and quality control of pharmaceutical products .
Mecanismo De Acción
The mechanism of action of 2’-Oxo Ifosfamide-d4 is similar to that of ifosfamide. It requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) to become active. The active metabolite, ifosfamide mustard, exerts its cytotoxic effects by forming DNA cross-links, which inhibit DNA replication and transcription, leading to cell death .
Comparación Con Compuestos Similares
2’-Oxo Ifosfamide-d4 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. Similar compounds include ifosfamide, cyclophosphamide, and other oxazaphosphorines. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .
List of Similar Compounds:- Ifosfamide
- Cyclophosphamide
- Trofosfamide
- Mafosfamide
- Sufosfamide
- Glufosfamide
Propiedades
Fórmula molecular |
C7H13Cl2N2O3P |
|---|---|
Peso molecular |
279.09 g/mol |
Nombre IUPAC |
2-chloro-1-[2-(2-chloroethylamino)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone |
InChI |
InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13)/i1D2,4D2 |
Clave InChI |
KJRISYCCYWZCOF-RUKOHJPDSA-N |
SMILES isomérico |
[2H]C1(COP(=O)(N(C1([2H])[2H])C(=O)CCl)NCCCl)[2H] |
SMILES canónico |
C1CN(P(=O)(OC1)NCCCl)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12430693.png)




![3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione](/img/structure/B12430703.png)

![1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]propan-1-one](/img/structure/B12430718.png)

![[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12430730.png)
